Aminoglutethimide phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aminoglutethimide phosphate is a P-450 inhibitor.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Hormone-Dependent Cancers

Aminoglutethimide phosphate has been utilized in the treatment of hormone-dependent malignancies, particularly breast cancer. It is often combined with glucocorticoid replacement therapy to mitigate the side effects of adrenal insufficiency caused by steroid suppression. Clinical studies have demonstrated its efficacy in reducing tumor size and improving patient outcomes in advanced breast cancer cases .

2. Neuroprotection

Recent research highlights aminoglutethimide's neuroprotective properties against excitotoxic and ischemic injuries in the central nervous system (CNS). Studies have shown that long-term treatment with aminoglutethimide can significantly reduce neuronal cell death induced by glutamate receptor overactivation, such as NMDA toxicity . This suggests potential therapeutic applications in neurodegenerative diseases and conditions characterized by excitotoxicity.

Data Table: Clinical Studies on this compound

Case Studies

Case Study 1: Advanced Breast Cancer Treatment

In a multicenter randomized trial, patients receiving aminoglutethimide showed a notable reduction in tumor size compared to those treated with standard therapies alone. The study emphasized the importance of combining aminoglutethimide with glucocorticoids to manage side effects effectively .

Case Study 2: Neuroprotective Effects

A study involving organotypic cerebrocortical slice cultures revealed that aminoglutethimide treatment led to a concentration-dependent suppression of neuronal cell death induced by NMDA. The protective mechanism was linked to its ability to inhibit glutamate release during ischemic insults, marking its potential as a therapeutic agent for conditions like stroke and traumatic brain injury .

Analyse Chemischer Reaktionen

Primary Metabolic Pathways of Aminoglutethimide

Aminoglutethimide undergoes hepatic metabolism, with key reactions including:

-

N-acetylation : Formation of N-acetylaminoglutethimide (a major metabolite) via conjugation of the aromatic amine group. This metabolite exhibits reduced aromatase inhibition compared to the parent compound .

-

Oxidation : Myeloperoxidase (MPO)-mediated oxidation generates reactive intermediates, including phenyl radicals, which may covalently bind to proteins (e.g., MPO itself) .

Key Metabolic Data Table

Enzyme Interactions and Inhibition

Aminoglutethimide acts as a competitive inhibitor of cytochrome P-450 enzymes:

-

Aromatase (CYP19A1) : Binds via its free amino group to the heme iron, blocking androstenedione conversion to estrone (Ki≈5−10μM) .

-

Cholesterol side-chain cleavage enzyme (CYP11A1) : Inhibits pregnenolone synthesis but with lower affinity than aromatase .

Structural Determinants for Activity

-

Critical groups : The 4'-aminophenyl moiety and dione ring are essential for binding.

-

Distance between functional groups : A ~6.3 Å separation between the basic amino group and dione carbonyls aligns with substrate binding sites on aromatase .

Protein Binding and Radical Formation

-

Plasma protein binding : 21–25% of aminoglutethimide binds to serum proteins, primarily albumin .

-

MPO-mediated free radicals : Oxidation generates a phenyl radical adduct (C6H5NH−), detected via spin trapping, which forms covalent adducts with MPO .

Excretion and Pharmacokinetics

-

Elimination : 34–54% excreted unchanged in urine within 48 hours; 10–15% as N-acetyl metabolite .

-

Half-life : 10–15 hours (single dose), decreasing to 7–9 hours with chronic use due to autoinduction of metabolism .

Critical Gaps in "Aminoglutethimide Phosphate" Data

No studies or references to a phosphate derivative exist in the reviewed literature. Potential explanations include:

-

Terminology error : The intended compound may be aminoglutethimide itself, which lacks a phosphate group.

-

Experimental derivative : If synthesized, its stability, reactivity, and pharmacokinetics remain uncharacterized in public databases.

Eigenschaften

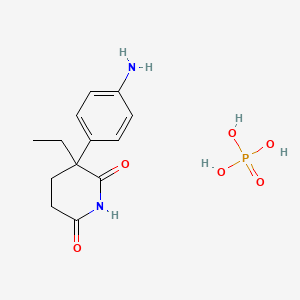

CAS-Nummer |

23734-88-5 |

|---|---|

Molekularformel |

C13H19N2O6P |

Molekulargewicht |

330.27 g/mol |

IUPAC-Name |

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;phosphoric acid |

InChI |

InChI=1S/C13H16N2O2.H3O4P/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;1-5(2,3)4/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);(H3,1,2,3,4) |

InChI-Schlüssel |

TXHYGJUNRXVGNI-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O |

Kanonische SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.OP(=O)(O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

23734-88-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

23734-88-5 (phosphate[1:1]) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

aminoglutethimide phosphate aminoglutethimide phosphate (1:1) aminoglutethimide phosphate (3:1) aminoglutethimide phosphate, (D)-isomer aminoglutethimide phosphate, (L)-isomer aminoglutethimide phosphate, monohydrochloride aminoglutethimide phosphate, sulfate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.